molecular formula C23H29N3O B14749743 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

Cat. No.: B14749743
M. Wt: 363.5 g/mol
InChI Key: NUSZVPUDMWXBCS-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoxaline core substituted with dibutylamino, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoxalin-2(1H)-one with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors and other proteins involved in the pathway.

Comparison with Similar Compounds

Similar Compounds

    6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This compound shares the dibutylamino group but has a different core structure, leading to distinct chemical properties and applications.

    2-Anilino-6-(dibutylamino)-3-methylfluoran: Similar in structure but with different functional groups, affecting its reactivity and applications.

Uniqueness

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct electronic and steric properties. These unique features make it valuable in specialized applications, such as targeted drug design and advanced material development.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2-one

InChI

InChI=1S/C23H29N3O/c1-4-6-15-25(16-7-5-2)20-13-14-22-21(17-20)24-18(3)23(27)26(22)19-11-9-8-10-12-19/h8-14,17H,4-7,15-16H2,1-3H3

InChI Key

NUSZVPUDMWXBCS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3

Origin of Product

United States

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